3-Iodo-1,8-naphthyridin-4-ol
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Overview
Description
3-Iodo-1,8-naphthyridin-4-ol is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of an iodine atom at the 3-position and a hydroxyl group at the 4-position makes this compound particularly interesting for various chemical and biological applications .
Mechanism of Action
Target of Action
The primary targets of 3-Iodo-1,8-naphthyridin-4-ol are currently unknown. This compound belongs to the 1,8-naphthyridines class of heterocyclic compounds, which are known for their diverse biological activities
Mode of Action
It is known that 1,8-naphthyridines interact with their targets through various mechanisms, depending on the specific biological activity of the compound . The iodine atom in the this compound could potentially enhance its interaction with its targets.
Biochemical Pathways
1,8-naphthyridines are known to affect various biochemical pathways due to their diverse biological activities
Pharmacokinetics
The compound’s molecular weight is 272.05 , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a member of the 1,8-naphthyridines class, it may exhibit diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,8-naphthyridin-4-ol can be achieved through several methods. One common approach involves the iodination of 1,8-naphthyridin-4-ol using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1,8-naphthyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents
Major Products Formed
Substitution Products: Various substituted naphthyridines depending on the nucleophile used.
Oxidation Products: 3-Iodo-1,8-naphthyridin-4-one.
Reduction Products: 3-Iodo-1,8-naphthyridin-4-methanol.
Coupling Products: Biaryl or heteroaryl derivatives
Scientific Research Applications
3-Iodo-1,8-naphthyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of materials for organic electronics and photonics .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridin-4-ol: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Bromo-1,8-naphthyridin-4-ol: Similar reactivity but with different electronic and steric effects due to the bromine atom.
3-Chloro-1,8-naphthyridin-4-ol: Similar to the bromo derivative but with different reactivity and applications
Uniqueness
3-Iodo-1,8-naphthyridin-4-ol is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for drug development .
Properties
IUPAC Name |
3-iodo-1H-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-6-4-11-8-5(7(6)12)2-1-3-10-8/h1-4H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLWRUIYHVTXQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C(C2=O)I)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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